API-1

Vue d'ensemble

Description

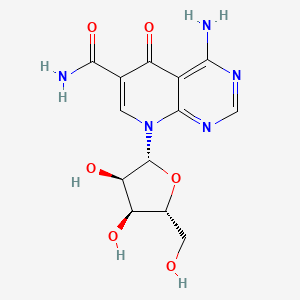

API-1, également connu sous le nom de NSC-177223, est un puissant inhibiteur de la protéine kinase B (PKB), également connue sous le nom d'Akt. Ce composé est connu pour sa capacité à se lier au domaine d'homologie de pleckstrine (PH) d'Akt, inhibant ainsi sa translocation membranaire et réduisant ses niveaux de phosphorylation. This compound est sélectif pour la protéine kinase B et n'inhibe pas l'activation de la protéine kinase C (PKC) et de la protéine kinase A (PKA). Il est également connu pour induire l'apoptose en synergie avec le ligand d'induction de l'apoptose lié au facteur de nécrose tumorale (TRAIL) .

Applications De Recherche Scientifique

API-1 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of protein kinase B and its effects on various biochemical pathways.

Biology: Employed in cell biology research to investigate the role of protein kinase B in cell signaling, growth, and apoptosis.

Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to induce apoptosis in cancer cells.

Industry: Utilized in the development of new drugs and therapeutic strategies targeting protein kinase B-related pathways

Orientations Futures

The future directions for research on this compound could include further exploration of its potential uses and properties. For instance, compounds containing five-membered heteroaryl amines showed relatively higher antiviral activity against Newcastle disease virus . Further modification of these amines could potentially lead to the development of new antiviral therapeutics.

Mécanisme D'action

Target of Action

API-1 primarily targets the Akt/protein kinase B . Akt is a serine/threonine kinase that plays a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .

Mode of Action

This compound interacts with its target, Akt, by binding to the Akt PH domain . This interaction inhibits Akt membrane translocation and reduces the S473 phosphorylation levels of Akt . The inhibition of Akt leads to the induction of GSK3-dependent, β-TrCP- and FBXW7-mediated Mcl-1 degradation .

Biochemical Pathways

The inhibition of Akt by this compound affects the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. The reduction in Mcl-1 levels leads to the induction of apoptosis, thereby inhibiting the survival of cancer cells .

Result of Action

The primary result of this compound’s action is the induction of apoptosis in cancer cells . By reducing the levels of Mcl-1, a protein that promotes cell survival, this compound triggers programmed cell death in cancer cells .

Analyse Biochimique

Biochemical Properties

4-Amino-5,6,7,8-tetrahydro-5-oxo-8-(beta-D-ribofuranosyl)pyrido[2,3-d]pyrimidine-6-carboxamide interacts with the Akt protein, a key player in cell survival and growth pathways . By binding to Akt, it prevents Akt’s translocation to the cell membrane, thereby inhibiting its activation . This interaction is crucial in regulating cell proliferation and survival, particularly in cancer cells .

Cellular Effects

The compound effectively induces apoptosis in various cancer cell lines, including activation of caspase-8 and caspase-9 . It reduces cell proliferation and induces apoptosis, and at a dose of 10 mg/kg per day, decreases tumor growth in a mouse xenograft model . It also reduces the levels of cellular FLICE-inhibitory protein (c-FLIP), an important regulator of apoptosis .

Molecular Mechanism

4-Amino-5,6,7,8-tetrahydro-5-oxo-8-(beta-D-ribofuranosyl)pyrido[2,3-d]pyrimidine-6-carboxamide exerts its effects at the molecular level by binding to Akt and blocking its translocation to the cell membrane . This prevents the activation of Akt, leading to reduced cell proliferation and increased apoptosis . The compound also facilitates the ubiquitination and proteasome-mediated degradation of c-FLIP .

Temporal Effects in Laboratory Settings

Its effects on cell proliferation and apoptosis suggest that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the compound reduces tumor growth at a dose of 10 mg/kg per day

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse de l'API-1 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation de la structure de base par une série de réactions de condensation et de cyclisation. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques tels que le diméthylsulfoxyde (DMSO) et des catalyseurs pour faciliter les réactions. Le produit final est purifié à l'aide de techniques chromatographiques pour atteindre une pureté élevée .

Méthodes de production industrielle

Dans les milieux industriels, la production de l'this compound suit des voies synthétiques similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour maximiser le rendement et minimiser les impuretés. L'utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l'efficacité du processus de production. Des mesures de contrôle qualité, y compris la chromatographie liquide haute performance (HPLC) et la spectrométrie de masse, sont employées pour garantir la cohérence et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

L'API-1 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir l'this compound en formes réduites.

Substitution : this compound peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés avec des groupes fonctionnels supplémentaires contenant de l'oxygène, tandis que la réduction peut produire des formes réduites plus simples du composé .

Applications de recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier l'inhibition de la protéine kinase B et ses effets sur diverses voies biochimiques.

Biologie : Employé dans la recherche en biologie cellulaire pour étudier le rôle de la protéine kinase B dans la signalisation cellulaire, la croissance et l'apoptose.

Médecine : Exploré comme agent thérapeutique potentiel pour le traitement du cancer en raison de sa capacité à induire l'apoptose dans les cellules cancéreuses.

Industrie : Utilisé dans le développement de nouveaux médicaments et stratégies thérapeutiques ciblant les voies liées à la protéine kinase B

Mécanisme d'action

This compound exerce ses effets en se liant au domaine d'homologie de pleckstrine de la protéine kinase B, inhibant ainsi sa translocation membranaire. Cette inhibition réduit les niveaux de phosphorylation de la protéine kinase B, conduisant à la régulation négative de son activité. Le composé induit également l'apoptose en synergie avec le ligand d'induction de l'apoptose lié au facteur de nécrose tumorale, qui active les voies apoptotiques dans les cellules. Les cibles moléculaires et les voies impliquées comprennent l'inhibition de la signalisation de la protéine kinase B et l'activation des voies apoptotiques .

Comparaison Avec Des Composés Similaires

Composés similaires

LY294002 : Un autre inhibiteur de la protéine kinase B, mais il inhibe également la phosphoinositide 3-kinase (PI3K).

Wortmannin : Un puissant inhibiteur de la PI3K, qui affecte indirectement l'activité de la protéine kinase B.

MK-2206 : Un inhibiteur sélectif de la protéine kinase B avec un mécanisme d'action différent de celui de l'API-1.

Unicité de l'this compound

This compound est unique dans son inhibition sélective de la protéine kinase B sans affecter la protéine kinase C et la protéine kinase A. Cette sélectivité en fait un outil précieux pour étudier les voies spécifiques à la protéine kinase B et pour développer des thérapies ciblées avec des effets hors cible minimes .

Propriétés

IUPAC Name |

4-amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O6/c14-10-6-7(20)4(11(15)23)1-18(12(6)17-3-16-10)13-9(22)8(21)5(2-19)24-13/h1,3,5,8-9,13,19,21-22H,2H2,(H2,15,23)(H2,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPBWHPXCWJLQRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40306513 | |

| Record name | 4-Amino-5-oxo-8-pentofuranosyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40306513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36707-00-3 | |

| Record name | NSC177223 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177223 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-5-oxo-8-pentofuranosyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40306513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

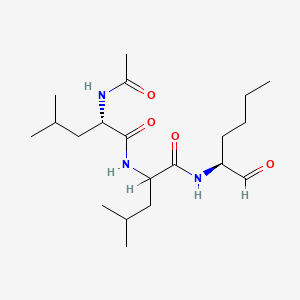

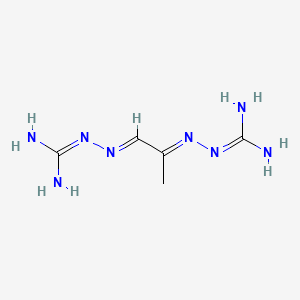

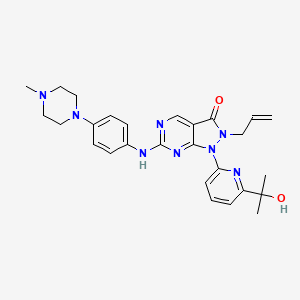

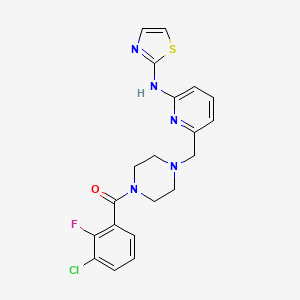

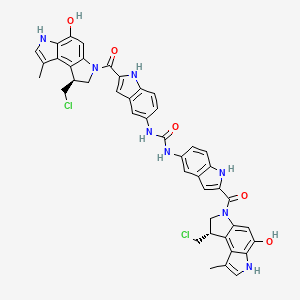

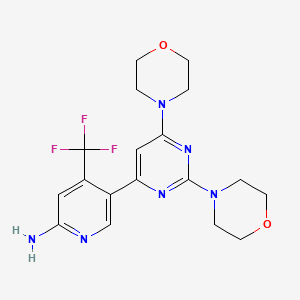

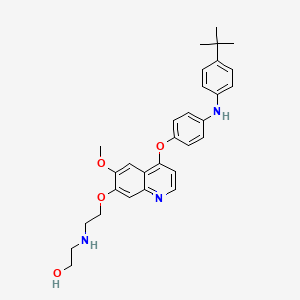

Feasible Synthetic Routes

Q1: What is the primary target of API-1?

A1: this compound is a novel small-molecule inhibitor of Akt (Protein Kinase B). [] It binds to the pleckstrin homology (PH) domain of Akt. []

Q2: How does this compound binding to Akt affect its activity?

A2: this compound prevents Akt membrane translocation, which is essential for its activation. [, ] This effectively inhibits the kinase activities of all three Akt isoforms (AKT1, AKT2, and AKT3). []

Q3: Does this compound inhibit upstream activators of Akt, like PI3K?

A3: No, this compound specifically targets Akt and does not affect the activities of PI3K, PDK1, or mTORC2, which are involved in Akt activation. []

Q4: Does this compound affect constitutively active forms of Akt, like the AKT1-E17K mutant?

A4: Yes, this compound inhibits the kinase activity and phosphorylation of both naturally occurring and constitutively active Akt mutants, including AKT1-E17K. []

Q5: How does this compound affect c-FLIP levels?

A6: this compound promotes c-FLIP ubiquitination and proteasome-mediated degradation, leading to a reduction in c-FLIP levels. []

Q6: Does this compound impact TRAIL-induced apoptosis?

A7: Yes, this compound synergizes with TRAIL to enhance apoptosis, likely by reducing c-FLIP levels, which normally inhibit TRAIL-induced apoptosis. []

Q7: What is the molecular formula and weight of this compound?

A7: This information is not provided in the provided abstracts.

Q8: Is there any spectroscopic data available for this compound?

A8: The provided abstracts do not offer details on spectroscopic data.

Q9: Is there information on material compatibility, stability, catalytic properties, computational modeling, or SAR for this compound in the provided research?

A9: The provided abstracts primarily focus on this compound's biological activity and mechanism of action. They do not provide information regarding its material compatibility, stability under various conditions, catalytic properties, computational modeling, or specific structure-activity relationships.

Q10: What are the in vitro effects of this compound on cancer cells?

A12: this compound demonstrates promising preclinical antitumor activity. [, ] It induces cell growth arrest and apoptosis selectively in cancer cells with constitutively activated Akt. []

Q11: Has this compound shown efficacy in in vivo cancer models?

A13: Yes, this compound inhibits tumor growth in nude mice bearing human cancer cells with elevated Akt activity, but not in those with normal Akt levels. [] The liposomal formulation (API-LP) showed enhanced tumor inhibition in xenograft mice compared to free this compound. []

Q12: What is the mechanism behind API-LP's enhanced anti-HCC activity?

A14: API-LP effectively delivers this compound to HCC cells, inhibiting Pin1 activity and ultimately upregulating miRNA biogenesis, which contributes to its antitumor effects. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-methyl-1,4-diazepan-1-yl)-N-((5-methylpyrazin-2-yl)methyl)-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxamide](/img/structure/B1683888.png)

![(2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B1683900.png)

![4-({5-Amino-1-[(2,6-Difluorophenyl)carbonyl]-1h-1,2,4-Triazol-3-Yl}amino)benzenesulfonamide](/img/structure/B1683902.png)

![3-(4-Methylpiperazin-1-yl)-N-[6-(6-morpholin-4-yl-4-oxopyran-2-yl)thianthren-2-yl]propanamide](/img/structure/B1683904.png)